molecular formula C20H22N2O3 B2671790 N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide CAS No. 852137-26-9

N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide

Cat. No.: B2671790
CAS No.: 852137-26-9
M. Wt: 338.407
InChI Key: IEOYMQNPCYYMOR-UHFFFAOYSA-N
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Description

N-[(1,2-Dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by a substituted indole moiety linked to a dimethoxybenzamide scaffold. The 3,4-dimethoxybenzamide moiety may enhance solubility or modulate binding affinity due to its electron-donating methoxy groups.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-9-16-10-14(5-7-17(16)22(13)2)12-21-20(23)15-6-8-18(24-3)19(11-15)25-4/h5-11H,12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOYMQNPCYYMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325896
Record name N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852137-26-9
Record name N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring. This is followed by N-alkylation to introduce the dimethylindole moiety. The final step involves the coupling of the indole derivative with 3,4-dimethoxybenzoyl chloride to form the target compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of microwave irradiation to accelerate reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared benzamide or heterocyclic motifs. Below is a comparative analysis using data from available evidence:

Benzamide Derivatives with Heterocyclic Substituents

  • SiFA-M-FP,5 ():

    • Structure : Contains a fluorosilyl-phenylpyrrolidine-dione group linked to a benzamide via a thioether bridge. The benzamide is substituted with dimethoxy groups at positions 2 and 3.
    • Key Differences : Unlike the target compound, SiFA-M-FP,5 incorporates a fluorosilyl group (for radiopharmaceutical applications) and a pyrrolidine-dione ring, which may enhance metabolic stability or target specificity. The allyl-pyrrolidine side chain also distinguishes its pharmacokinetic profile.
    • Applications : Designed for positron emission tomography (PET) imaging due to its SiFA (silicon-fluoride acceptor) tag .
  • Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide, ):

    • Structure : Features an isoxazole ring substituted with a branched alkyl group, linked to a 2,6-dimethoxybenzamide.
    • Key Differences : The isoxazole heterocycle replaces the indole group in the target compound, altering electronic properties and binding interactions. The 2,6-dimethoxy substitution (vs. 3,4-dimethoxy in the target) may reduce steric hindrance in planar binding pockets.
    • Applications : A pre-emergent herbicide targeting cellulose biosynthesis in plants .

Indole-Containing Benzamides

  • Propanil Metabolites (e.g., N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide, ):
    • Structure : Lacks the indole moiety but shares a substituted benzamide core.
    • Key Differences : Chlorinated aromatic rings (3,4-dichlorophenyl) and pyrimidine-dione systems dominate these metabolites, contrasting with the electron-rich indole and methoxy groups in the target compound.
    • Applications : Primarily pesticidal, acting as herbicides or fungicides .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Applications Reference
N-[(1,2-Dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide Benzamide + indole 3,4-dimethoxy, 1,2-dimethylindole Undefined (research phase) -
SiFA-M-FP,5 Benzamide + pyrrolidine-dione Fluorosilyl-phenyl, allyl-pyrrolidine Radiopharmaceutical imaging
Isoxaben Benzamide + isoxazole 2,6-dimethoxy, branched alkyl-isoxazole Herbicide
Propanil Metabolites Benzamide + pyrimidine-dione 3,4-dichlorophenyl, trioxopyrimidine Pesticidal

Research Findings and Mechanistic Insights

  • Target Compound: The indole group may interact with tryptophan-binding enzymes or serotonin receptors, while the dimethoxybenzamide could mimic natural ligands like capsaicin or vanilloids. No direct pharmacological data is available in the provided evidence.
  • SiFA-M-FP,5 : Demonstrated utility in PET imaging due to fluorine-18 incorporation via the SiFA tag, with the benzamide acting as a targeting vector .
  • Isoxaben : Inhibits cellulose synthase in plants by binding to the catalytic site, a mechanism unlikely in the target compound due to divergent substituents .

Biological Activity

N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features an indole moiety, which is often associated with various pharmacological properties. Its synthesis typically involves:

  • Fischer Indole Synthesis : Reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring.
  • N-Alkylation : Introduction of the dimethylindole moiety.
  • Coupling Reaction : The final step involves coupling with 3,4-dimethoxybenzoyl chloride to yield the target compound.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Its mechanism involves:

  • Inhibition of Enzymes : The compound can inhibit specific enzymes that are crucial for cancer cell proliferation, leading to cell cycle arrest and apoptosis.
  • Cell Viability Studies : In vitro studies have shown that this compound does not exhibit significant cytotoxicity at concentrations below 20 µM in various cancer cell lines .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

  • Mechanism of Action : It is believed to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
  • Efficacy : Preliminary studies suggest that it may be effective against a range of pathogens, although specific data on its antimicrobial potency needs further exploration.

Study on Tyrosinase Inhibition

A recent study evaluated the tyrosinase inhibitory activity of several analogs related to this compound. Key findings include:

  • IC50 Values : The compound demonstrated significant inhibition of mushroom tyrosinase with an IC50 value comparable to established inhibitors like kojic acid .
  • Cellular Effects : In B16F10 murine cells, the compound did not exhibit cytotoxic effects at lower concentrations while effectively reducing melanin production .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-1-carboxamideStructureModerate anticancer activity
N-[(1,2-dimethylindol-5-yl)methyl]-2-ethylbutanamideStructureLower tyrosinase inhibition

The unique substitution pattern on the indole ring in this compound contributes to its distinct biological activities compared to similar compounds .

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